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molecular formula C7H6N4O2 B8792716 1H-Benzotriazole, 1-methyl-6-nitro- CAS No. 25877-35-4

1H-Benzotriazole, 1-methyl-6-nitro-

Cat. No. B8792716
M. Wt: 178.15 g/mol
InChI Key: LWEWBHHHZBJJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875728B2

Procedure details

3-Methyl-5-nitrobenzotriazole (0.8 g) was reduced by SnCl2 (4.5 g) at 0° C. in 5 mL of conc. HCl. The pH of the reaction mixture was adjusted to basic and the mixture was extracted with EtOAc. The product, 5-amino-3-methylbenzotriazole (0.6 g), obtained after removal of the solvent, was used for the next reaction without further purification.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=[CH:10][C:5]=2[N:4]=[N:3]1.Cl[Sn]Cl>Cl>[NH2:11][C:8]1[CH:9]=[CH:10][C:5]2[N:4]=[N:3][N:2]([CH3:1])[C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CN1N=NC2=C1C=C(C=C2)[N+](=O)[O-]
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(N=NN2C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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